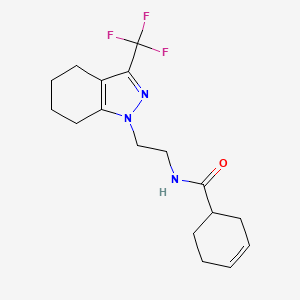
N-(2-(3-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-1-yl)ethyl)cyclohex-3-enecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the indazole ring, the introduction of the trifluoromethyl group, and the attachment of the cyclohexene carboxamide moiety. Unfortunately, without specific literature sources, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound is quite complex. The cyclohexene ring provides a rigid, three-dimensional structure, while the indazole group introduces a planar, aromatic region. The trifluoromethyl group is a strong electron-withdrawing group, which could influence the compound’s reactivity.Chemical Reactions Analysis
The chemical reactions that this compound might undergo would depend on the specific conditions and reagents present. The trifluoromethyl group could potentially undergo various reactions, and the double bond in the cyclohexene ring might participate in addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as its degree of crystallinity, melting point, solubility, and stability could be influenced by the presence of the trifluoromethyl group and the indazole ring .科学的研究の応用
Agrochemicals and Crop Protection
The trifluoromethylpyridine (TFMP) moiety, found in compounds like F6439-1360, has gained prominence in the agrochemical industry. TFMP derivatives are used to protect crops from pests. Notably, fluazifop-butyl , the first TFMP derivative introduced to the market, paved the way for more than 20 new TFMP-containing agrochemicals with ISO common names. These compounds exhibit unique biological activities due to the combination of the fluorine atom’s physicochemical properties and the pyridine moiety’s characteristics .
Pharmaceuticals and Drug Development
Several TFMP derivatives find applications in pharmaceuticals and veterinary products. For instance, five pharmaceuticals and two veterinary products containing the TFMP moiety have received market approval. These compounds are currently undergoing clinical trials. The fluorine substitution in TFMP derivatives contributes to their bioactivity, making them promising candidates for drug development .
Functional Materials and Chemical Properties
Fluorinated organic chemicals, including TFMP derivatives, play a crucial role in functional materials. The unique properties of fluorine atoms impact biological activities and physical characteristics. As research continues, novel applications of TFMP are expected to emerge .
Bioactive Compounds: Thiazolo [3,2-b][1,2,4]triazoles
The integration of CF3 with 1,2,4-triazoles leads to bioactive compounds. Thiazolo [3,2-b][1,2,4]triazoles, which contain a trifluoromethyl group, exhibit diverse activities such as anticancer, anti-inflammatory, analgesic, antifungal, antibacterial, β-lactamase inhibition, antiviral, and antioxidant effects. Researchers have explored these compounds extensively for their therapeutic potential .
Indole Derivatives and Anti-HIV Activity
While not directly related to F6439-1360, indole derivatives have also attracted attention. Researchers have studied novel indolyl and oxochromenyl xanthenone derivatives for their anti-HIV-1 activity .
Antifungal Agents: Pyrazole Ring Substitution
The synthesis of N-(substituted pyridinyl)-1,2,4-triazole-based analogs has revealed insights into antifungal activity. Notably, replacing the methyl group at N-1 of the pyrazole ring with a phenyl group affects the antifungal properties of these compounds .
特性
IUPAC Name |
N-[2-[3-(trifluoromethyl)-4,5,6,7-tetrahydroindazol-1-yl]ethyl]cyclohex-3-ene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3N3O/c18-17(19,20)15-13-8-4-5-9-14(13)23(22-15)11-10-21-16(24)12-6-2-1-3-7-12/h1-2,12H,3-11H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEQEBMRXDZFHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2CCNC(=O)C3CCC=CC3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)propyl 6-fluoropyridine-3-carboxylate](/img/structure/B2646323.png)
![3-(3-Bromophenyl)-6-(indolin-1-ylmethyl)thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2646324.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-phenylureido)thiazole-4-carboxamide](/img/structure/B2646326.png)
![N-(1-cyano-4-methylcyclohexyl)-N-methyl-2-{methyl[(4-oxo-3,4-dihydroquinazolin-2-yl)methyl]amino}acetamide](/img/structure/B2646327.png)
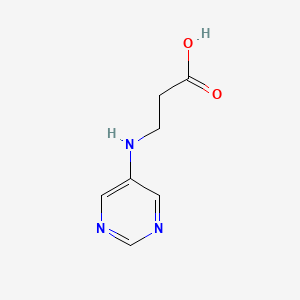

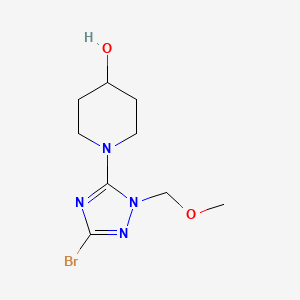
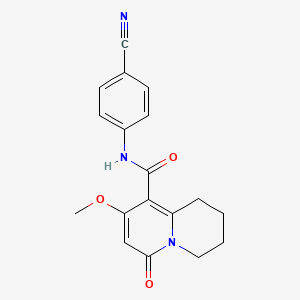
![1-(3-chlorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
![Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydro-3-pyridazinecarboxylate](/img/structure/B2646338.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2646340.png)
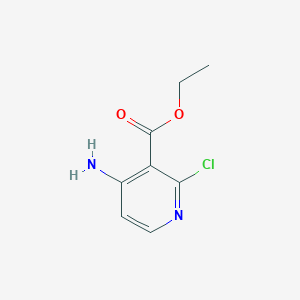
![4-{4-[(3-Methylbut-2-en-1-yl)oxy]phenyl}butan-2-one](/img/structure/B2646346.png)